N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide typically involves the reaction of 4-chloroaniline with thioamide derivatives under specific conditions. One common method involves the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The reaction is facilitated by the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or benzyl group .
Scientific Research Applications
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the benzyl group and the 4-chlorophenylamino moiety enhances its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16ClN3OS |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-benzyl-2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
InChI Key |
ZHWIHMFRSALEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.